molecular formula C7H8N2O B1372650 2-Ethyl-4-pyrimidinecarbaldehyde CAS No. 1092299-36-9

2-Ethyl-4-pyrimidinecarbaldehyde

Cat. No.: B1372650
CAS No.: 1092299-36-9
M. Wt: 136.15 g/mol
InChI Key: AEHRKLWPICLPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-pyrimidinecarbaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-pyrimidinecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-ethylpyrimidine with a formylating agent such as formic acid or formamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the aldehyde group at the 4-position of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise temperature control is crucial to achieve high efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.

Major Products:

    Oxidation: Formation of 2-ethyl-4-pyrimidinecarboxylic acid.

    Reduction: Formation of 2-ethyl-4-pyrimidinemethanol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Ethyl-4-pyrimidinecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-ethyl-4-pyrimidinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    2-Methyl-4-pyrimidinecarbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4-Pyrimidinecarbaldehyde: Lacks the ethyl group at the 2-position.

    2-Ethyl-5-pyrimidinecarbaldehyde: Similar structure but with the aldehyde group at the 5-position.

Uniqueness: 2-Ethyl-4-pyrimidinecarbaldehyde is unique due to the specific positioning of the ethyl group and the aldehyde group on the pyrimidine ring. This unique structure can influence its reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7-8-4-3-6(5-10)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHRKLWPICLPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652876
Record name 2-Ethylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092299-36-9
Record name 2-Ethylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-pyrimidinecarbaldehyde
Reactant of Route 2
2-Ethyl-4-pyrimidinecarbaldehyde
Reactant of Route 3
2-Ethyl-4-pyrimidinecarbaldehyde
Reactant of Route 4
2-Ethyl-4-pyrimidinecarbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Ethyl-4-pyrimidinecarbaldehyde
Reactant of Route 6
2-Ethyl-4-pyrimidinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.